molecular formula C15H20N4O B6454035 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine CAS No. 2549013-98-9

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine

Cat. No.: B6454035
CAS No.: 2549013-98-9
M. Wt: 272.35 g/mol
InChI Key: LDZRSSYJJMPCHR-UHFFFAOYSA-N
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Description

1-{2-tert-Butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core fused with a pyrrolidine moiety via a carbonyl linkage.

Properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)12-10-19-13(16-12)7-6-11(17-19)14(20)18-8-4-5-9-18/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZRSSYJJMPCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific signaling cascades, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Core Modifications :

  • Imidazopyridazine Derivatives : describes compound 12 , synthesized from 3-bromo-6-chloroimidazo[1,2-b]pyridazine and (R)-2-(3-fluorophenyl)pyrrolidine. Unlike the target compound, 12 incorporates a fluorophenyl-pyrrolidine group, which may enhance aromatic interactions in kinase binding pockets. The tert-butyl group in the target compound likely increases steric hindrance compared to halogenated aryl substituents, affecting substrate selectivity .
  • Pyrrolidine-Carbonyl Derivatives: highlights pyrrolidine-based compounds like 1-[1-oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine (3b) and brachyamide A (4b), which inhibit KCNK3 channels (IC₅₀: 19–44 µM). The target compound’s imidazopyridazine core differentiates it from these linear acyl-pyrrolidine structures, suggesting divergent biological targets .

Substituent Effects :

  • The tert-butyl group in the target compound contrasts with bromophenyl or thiophenyl groups in ’s imidazo-triazolo derivatives. Such bulky substituents often improve metabolic stability but may reduce aqueous solubility compared to polar groups like bromine or thiophene .
Pharmacological and Functional Insights
  • Kinase Inhibition: ’s compound 12 targets monopolar spindle 1 (Mps1/TTK) kinase, critical in cancer therapeutics. The tert-butyl group in the target compound may similarly enhance kinase binding via hydrophobic interactions .
  • Ion Channel Modulation : ’s pyrrolidine derivatives inhibit KCNK3 (IC₅₀: 19–44 µM). Structural similarities suggest the target compound could share ion channel activity, though its imidazopyridazine core may shift selectivity toward kinases .

Data Tables

Table 1: Structural and Functional Comparison of Imidazopyridazine and Pyrrolidine Derivatives
Compound Name Core Structure Key Substituents Biological Target IC₅₀/Activity Reference
1-{2-tert-Butylimidazo[1,2-b]pyridazine-6-carbonyl}pyrrolidine Imidazo[1,2-b]pyridazine 2-tert-butyl, pyrrolidine-carbonyl Hypothesized: Kinases N/A
Compound 12 () Imidazo[1,2-b]pyridazine 3-fluorophenyl-pyrrolidine Mps1/TTK kinase Potent in vivo activity
1-[1-oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine (3b) Linear acyl-pyrrolidine 3,4-methylenedioxyphenyl KCNK3 ion channel IC₅₀ = 44 µM
1-(4-Bromophenyl)-imidazo-triazolo derivative () Imidazo[1,2-b][1,2,4]triazole 4-bromophenyl, thiophene Not specified Synthetic yield: 68%

Key Research Findings

  • Structural Optimization : The tert-butyl group in the target compound may improve pharmacokinetic profiles compared to halogenated analogues (e.g., ’s bromophenyl derivatives), which are prone to metabolic oxidation .
  • Target Selectivity : While ’s pyrrolidine derivatives exhibit ion channel activity, the imidazopyridazine core in the target compound aligns more closely with kinase inhibitors, as seen in .
  • Synthetic Challenges : Introducing bulky tert-butyl groups may require tailored coupling conditions to avoid steric hindrance, contrasting with smaller substituents in and .

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